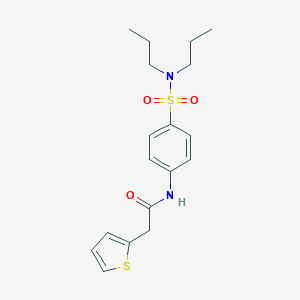
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide, also known as DPA-T, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the sulfonamide family and is known for its potent biological activity and unique chemical structure. In
作用機序
The mechanism of action of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of pH balance in the body. This inhibition can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been shown to exhibit various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the growth and proliferation of cancer cells. N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which may have implications for the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in lab experiments is its potent biological activity and unique chemical structure. This compound has been shown to exhibit potent anti-cancer activity and may have implications for the treatment of various diseases. However, one of the limitations of using N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide for various applications.
将来の方向性
There are several future directions for research on N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide. One area of research is the development of new analogs and derivatives of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide with improved potency and selectivity. Another area of research is the investigation of the potential use of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide for various applications.
合成法
The synthesis of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide involves the reaction of 4-aminobenzenesulfonamide with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. This reaction results in the formation of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide, which can be isolated and purified using various chromatographic techniques. The purity and yield of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide can be improved by optimizing the reaction conditions and purification methods.
科学的研究の応用
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
特性
製品名 |
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide |
|---|---|
分子式 |
C18H24N2O3S2 |
分子量 |
380.5 g/mol |
IUPAC名 |
N-[4-(dipropylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H24N2O3S2/c1-3-11-20(12-4-2)25(22,23)17-9-7-15(8-10-17)19-18(21)14-16-6-5-13-24-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,19,21) |
InChIキー |
QUQQVORGDXYUKQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
正規SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B216158.png)
![3-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-propanamine](/img/structure/B216159.png)
![1-{2-[2-(4-Chloro-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B216160.png)





![methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B216170.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B216171.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216172.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B216178.png)
